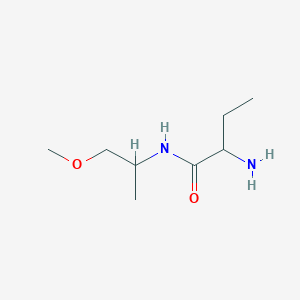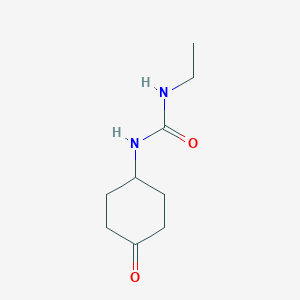![molecular formula C9H15N3O B1386481 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1082137-91-4](/img/structure/B1386481.png)
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Übersicht
Beschreibung
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, also known as 2-amino-1-ethanol, is an organic compound with a wide range of applications in scientific research. It is a primary amine, meaning that it has a nitrogen atom connected to two hydrogen atoms, as well as an ethyl group connected to a hydroxy group. This compound has been studied extensively in recent years, due to its potential as a synthetic intermediate in organic synthesis and its ability to act as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the synthesis of a variety of compounds. It is also used as a solvent in various processes, such as the hydrolysis of esters and the extraction of compounds from aqueous solutions. Additionally, it is used as a complexing agent in the separation of proteins, and as a buffer in biological systems.
Wirkmechanismus
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol acts as a nucleophile, meaning that it is able to donate electrons to other molecules. This allows it to react with other molecules, such as electrophiles, to form new compounds. It is also able to act as a catalyst in various reactions, as it can bind to the reactants and increase their reactivity. Additionally, it can act as a base in acid-base reactions, as it can accept protons from other molecules and form new compounds.
Biochemical and Physiological Effects
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antagonist of the neurotransmitter glutamate, meaning that it can reduce the activity of the glutamate receptor. Additionally, it has been shown to act as an agonist of the neurotransmitter GABA, meaning that it can increase the activity of the GABA receptor. It has also been shown to have anti-inflammatory and antioxidant properties, as well as to have a protective effect against certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its low cost and ease of synthesis. Additionally, it is non-toxic and has a low boiling point, making it ideal for use in a variety of reactions. However, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of acids and bases, making it unsuitable for use in certain types of reactions.
Zukünftige Richtungen
Given the wide range of applications of 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol, there are a number of possible future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research could be done to investigate the potential use of this compound as a catalyst in various reactions, as well as its potential use as a complexing agent in protein separations. Finally, further research could be done to investigate the potential use of this compound as a buffer in biological systems.
Eigenschaften
IUPAC Name |
2-[(3-aminopyridin-2-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12(6-7-13)9-8(10)4-3-5-11-9/h3-5,13H,2,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJVOKYGJZUUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



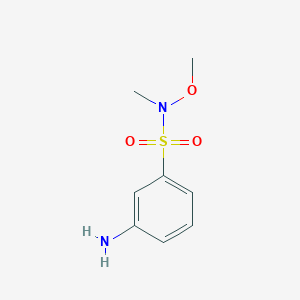
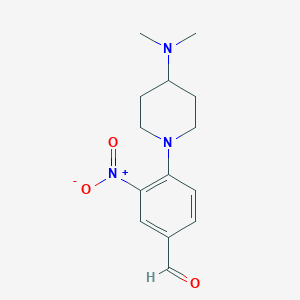
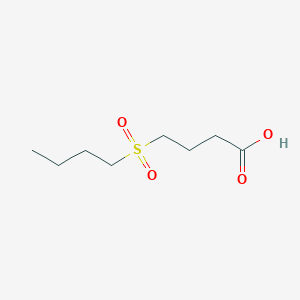
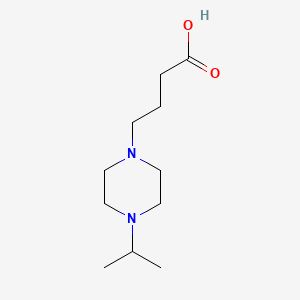
![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)



